2-Tert-butyl-5-oxocyclohexane-1-carbonitrile
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Overview
Description
2-Tert-butyl-5-oxocyclohexane-1-carbonitrile is a specialized organic compound with the molecular formula C11H17NO. It is characterized by a tert-butyl group attached to a cyclohexane ring, which also contains a ketone and a nitrile functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-5-oxocyclohexane-1-carbonitrile typically involves the reaction of cyclohexanone derivatives with tert-butyl cyanide under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the nitrile group. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and efficiency. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-5-oxocyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Primary amines.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
2-Tert-butyl-5-oxocyclohexane-1-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-tert-butyl-5-oxocyclohexane-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical reactions, influencing pathways related to metabolism and signal transduction. The nitrile group, in particular, can form covalent bonds with nucleophilic sites on proteins, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate: Similar structure but with an ester group instead of a nitrile.
Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate: Contains a similar cyclohexane ring with tert-butyl groups but differs in the functional groups attached
Uniqueness
2-Tert-butyl-5-oxocyclohexane-1-carbonitrile is unique due to the presence of both a nitrile and a ketone group on the cyclohexane ring, which imparts distinct reactivity and potential for diverse applications. Its structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C11H17NO |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-tert-butyl-5-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)10-5-4-9(13)6-8(10)7-12/h8,10H,4-6H2,1-3H3 |
InChI Key |
VFWKMYNPFUPFFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=O)CC1C#N |
Origin of Product |
United States |
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